molecular formula C14H16FN3O B11855998 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one

3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B11855998
M. Wt: 261.29 g/mol
InChI Key: HFMOAEQSGKXZRV-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[45]dec-3-en-2-one is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a fluorophenyl group and a triazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(3-fluorophenyl)propionic acid, and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives from the nitro or carbonyl groups present in the compound.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one stands out due to its specific fluorophenyl substitution and the spirocyclic triazaspirodecane core. These features confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-methyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one

InChI

InChI=1S/C14H16FN3O/c1-18-13(19)12(10-4-2-5-11(15)8-10)17-14(18)6-3-7-16-9-14/h2,4-5,8,16H,3,6-7,9H2,1H3

InChI Key

HFMOAEQSGKXZRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NC12CCCNC2)C3=CC(=CC=C3)F

Origin of Product

United States

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